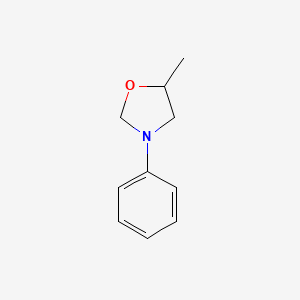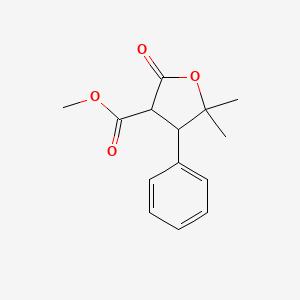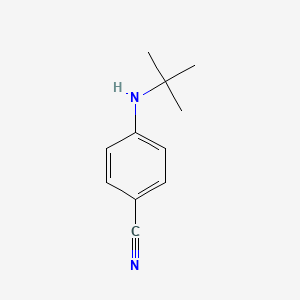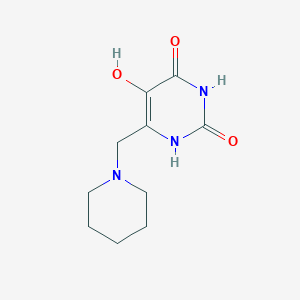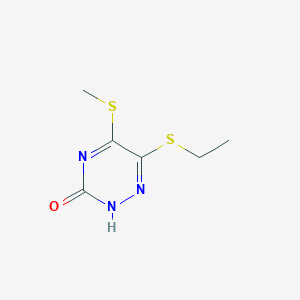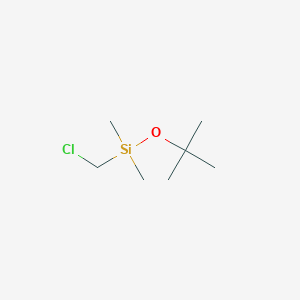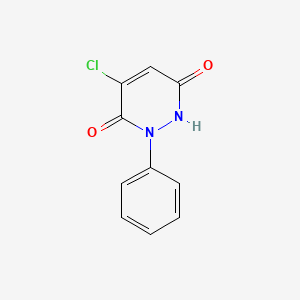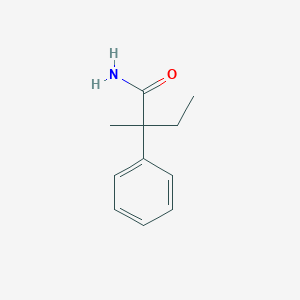
2-Methyl-2-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-phenylbutanamide is an organic compound with a molecular formula of C11H15NO It is a derivative of butanamide, where the butyl group is substituted with a methyl and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-phenylbutanoic acid with ammonia or an amine under dehydrating conditions to form the corresponding amide. This reaction typically requires a catalyst such as thionyl chloride or phosphorus trichloride to facilitate the dehydration process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-methyl-2-phenylbutanenitrile, followed by hydrolysis to yield the desired amide. This process can be optimized for high yield and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2-Methyl-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields primary or secondary amines.
Substitution: Results in substituted aromatic compounds.
科学研究应用
2-Methyl-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-Methyl-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
相似化合物的比较
Similar Compounds
2-Methyl-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Phenylbutanamide: Lacks the methyl group on the butyl chain.
2-Methylbutanamide: Lacks the phenyl group.
Uniqueness
2-Methyl-2-phenylbutanamide is unique due to the presence of both a methyl and a phenyl group on the butyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
828-40-0 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
2-methyl-2-phenylbutanamide |
InChI |
InChI=1S/C11H15NO/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,12,13) |
InChI 键 |
NSZPPTPSGNBNMA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C1=CC=CC=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


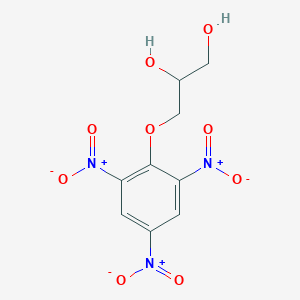

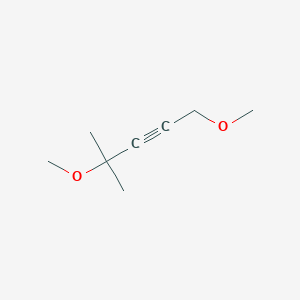
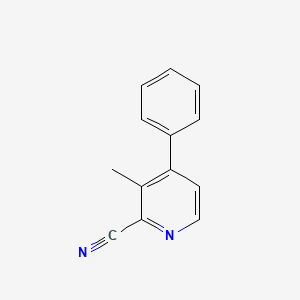

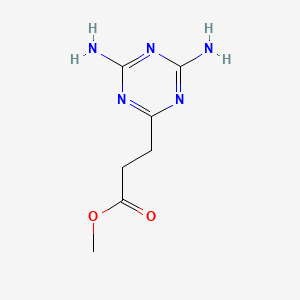
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
